N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. One common method includes the condensation of an appropriate amine with a beta-carboline derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-carboline derivatives such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
N-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific functional groups and the resulting biological activities. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-15(2)16-7-9-17(10-8-16)25-22(28)13-24-23(29)27-12-11-19-18-5-3-4-6-20(18)26-21(19)14-27/h3-10,15,26H,11-14H2,1-2H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJSBSORCHSAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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